molecular formula C16H18O6 B1588049 1-Naphthyl alpha-D-galactopyranoside CAS No. 65174-63-2

1-Naphthyl alpha-D-galactopyranoside

Cat. No. B1588049
CAS RN: 65174-63-2
M. Wt: 306.31 g/mol
InChI Key: CVAOQMBKGUKOIZ-CWVYHPPDSA-N
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Description

1-Naphthyl alpha-D-galactopyranoside is a chemical compound that belongs to the group of glycosides. It is commonly used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound.

Scientific Research Applications

1. Studies in Molecular Recognition

1-Naphthyl alpha-D-galactopyranoside and its derivatives have been studied for their ability to interact with amino acids. This interaction is crucial in understanding the nature of lectin-carbohydrate interactions. A study by Ahuja et al. (2007) explored the use of galactosyl-naphthyl-imine and -amine derivatives in recognizing amino acids. The findings revealed hydrogen bonding as the primary interaction mechanism, which is significant for carbohydrate-polypeptide interactions (Ahuja et al., 2007).

2. Histochemical Applications

1-Naphthyl alpha-D-galactopyranoside has been utilized in developing histochemical methods. Monis et al. (1963) synthesized 6-bromo-2-naphthyl-α-d-galactopyranoside for the histochemical demonstration of α-d-galactosidase activity in rat organs. This development enhances the understanding of enzyme distribution in various tissues (Monis et al., 1963).

3. Enzymatic Research

The compound has been used in enzymatic studies, particularly involving alpha-galactosidase. Brumer et al. (1999) detailed the purification and characterization of alpha-galactosidase from Phanerochaete chrysosporium, using 1-naphthyl-alpha-D-galactopyranoside as a substrate. This research contributes to understanding the enzyme's stability and kinetics (Brumer et al., 1999).

4. Detection and Measurement of Enzymes

This compound also plays a role in detecting and measuring enzyme activities. Bhowmik and Marth (1989) developed a method to detect beta-galactosidase using beta-naphthyl-beta-d-galactopyranoside. This method offers specificity and simplicity for beta-galactosidase detection in various biological samples (Bhowmik & Marth, 1989).

5. Chemical Analysis Techniques

1-Naphthyl alpha-D-galactopyranoside derivatives have been incorporated into analytical chemistry. You et al. (2008) developed a novel method using 1-(2-naphthyl)-3-methyl-5-pyrazolone for the detection of carbohydrates through capillary electrophoresis. This advancement enhances the detection and analysis of carbohydrates in complex samples (You et al., 2008).

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOQMBKGUKOIZ-CWVYHPPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290901
Record name 1-Naphthalenyl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl alpha-D-galactopyranoside

CAS RN

65174-63-2
Record name 1-Naphthalenyl α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65174-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Naphthyl alpha-D-galactopyranoside
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065174632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenyl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-naphthyl α-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Vargova, M Korenova, J Stano - The scientific journal for horticulture, landscape …, 2004
Number of citations: 0

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